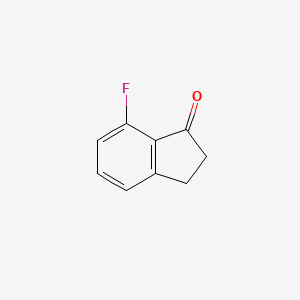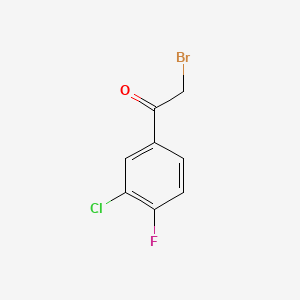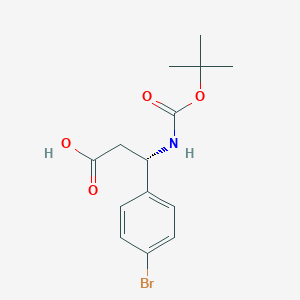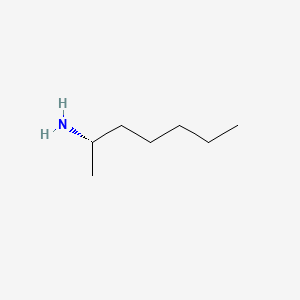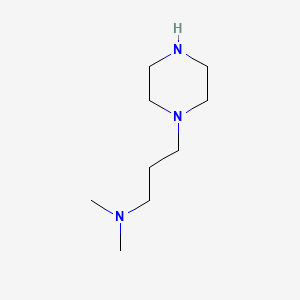
1-(3-二甲氨基丙基)哌嗪
描述
The compound "1-(3-Dimethylaminopropyl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their applications in pharmacology due to their ability to act as building blocks for various pharmaceutical agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved through a Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction with N-methyl piperazine . Similarly, a Schiff base involving 1,4-bis(3-aminopropyl)piperazine was synthesized via a condensation reaction with 4-dimethylaminobenzaldehyde under optimized conditions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . Additionally, the molecular structure of a piperazine derivative was confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions, to yield a wide array of products with potential biological activities. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized through 1,3-dipolar cycloaddition reactions . The Schiff base formation is another example of a chemical reaction involving piperazine derivatives, as seen in the synthesis of bis(4-dimethylaminobenzaldehyde)-[1,4-bis(3-aminopropyl)piperazine] .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacological applications. The synthesized piperazine compounds exhibit a range of biological activities, including antidepressant and antianxiety effects in animal models , antibacterial and antifungal activities , and the ability to inhibit bacterial biofilm formation and MurB enzyme, which is essential for bacterial cell wall synthesis .
科学研究应用
-
Medicinal Chemistry
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors as well as increasing water solubility and bioavailability .
- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Drug Synthesis
- Piperazine is often found in drugs or in bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
- The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
-
Antimicrobial Polymers
-
Kinase Inhibitors and Receptor Modulators
- Piperazine-containing drugs are often used as kinase inhibitors and receptor modulators .
- The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
-
C–H Functionalization
-
Physicochemical Property Optimization
-
Antibiotic Drugs
- Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics .
- Small-molecule drugs containing the piperazine moiety have substitutes on either both or single nitrogen atoms and are predominantly used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .
- Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors, which often lead to enhanced target affinity, specificity .
-
Antimicrobial Polymers
- Piperazine-based antimicrobial polymers have been developed .
- The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
- Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
-
Catalyst for Chemical Reactions
安全和危害
属性
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGRZJKGMBHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371223 | |
| Record name | 1-(3-dimethylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Dimethylaminopropyl)piperazine | |
CAS RN |
877-96-3 | |
| Record name | N,N-Dimethyl-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-dimethylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Dimethylamino)propyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
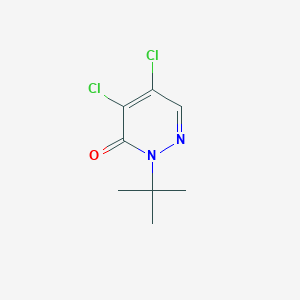

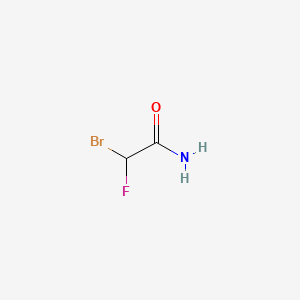

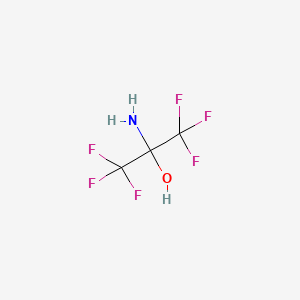
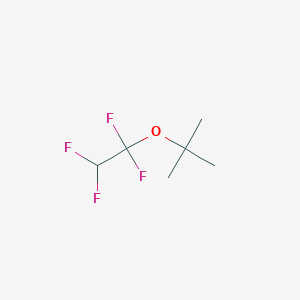
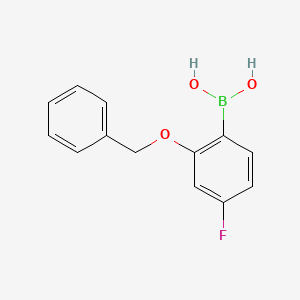
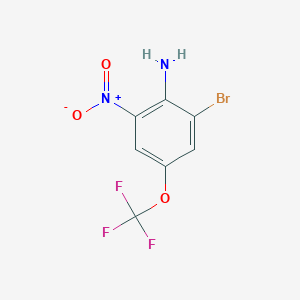
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)
